16alpha-Methyl Prednisolone 21-Acetate

Descripción general

Descripción

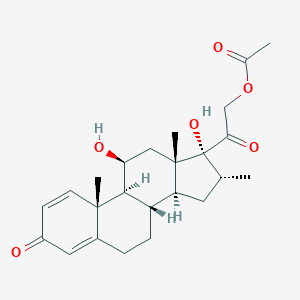

16alpha-Methyl Prednisolone 21-Acetate is a synthetic steroid compound Steroids are a class of organic compounds with four cycloalkane rings arranged in a specific molecular configuration

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 16alpha-Methyl Prednisolone 21-Acetate typically involves multiple steps, including the formation of the steroid backbone and the introduction of functional groups. Common starting materials include cholesterol or other steroid precursors. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

16alpha-Methyl Prednisolone 21-Acetate can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

16alpha-Methyl Prednisolone 21-Acetate is characterized by its glucocorticoid activity, which is significantly enhanced compared to its parent compound, methylprednisolone. The methyl group at the 16-alpha position increases its potency and metabolic stability, allowing for prolonged therapeutic effects. This compound acts by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune responses.

Clinical Applications

The following sections outline the primary clinical applications of this compound.

Anti-Inflammatory Treatments

- Indications : It is used in managing conditions such as:

- Rheumatoid arthritis

- Allergic reactions

- Asthma exacerbations

- Inflammatory bowel disease

- Administration Routes : Commonly administered through:

- Intramuscular injections

- Intra-articular injections for localized treatment

Impurity Profiling in Pharmaceuticals

This compound serves as a reference standard in the quality control of methylprednisolone formulations. It is essential for:

- Monitoring impurity levels during production.

- Ensuring compliance with regulatory standards set by organizations such as the FDA and ICH .

Case Study 1: Efficacy in Carpal Tunnel Syndrome

A study evaluated the long-term efficacy of local injections of methylprednisolone acetate (40 mg) in patients with mild carpal tunnel syndrome (CTS). Results indicated:

- 93.7% reported marked symptom improvement at three months.

- Significant enhancements were observed in nerve conduction parameters, with sustained benefits noted at twelve months .

Case Study 2: Treatment of Cerebral Edema

In a clinical setting involving patients with brain tumors experiencing cerebral edema, administration of glucocorticoids like dexamethasone (related compound) demonstrated:

- Decreased intracranial pressure in 85% of patients.

- Rapid improvement in neurological functions within 24 hours post-administration .

Comparative Efficacy Table

| Condition | Treatment Type | Efficacy Rate (%) | Follow-Up Duration |

|---|---|---|---|

| Carpal Tunnel Syndrome | Local Injection | 93.7 | 12 months |

| Cerebral Edema | IV Dexamethasone | 85 | Immediate to weeks |

| Rheumatoid Arthritis | Intra-articular Injection | Varies | Varies |

Mecanismo De Acción

The mechanism of action of 16alpha-Methyl Prednisolone 21-Acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. These interactions can modulate gene expression and influence various biological pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

Cortisol: A naturally occurring steroid hormone with similar structural features.

Prednisolone: A synthetic steroid with anti-inflammatory properties.

Dexamethasone: Another synthetic steroid known for its potent anti-inflammatory effects.

Actividad Biológica

16alpha-Methyl Prednisolone 21-Acetate (16α-MP) is a synthetic glucocorticoid that exhibits significant biological activity, primarily through its interaction with glucocorticoid receptors. This article delves into the compound's biological mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C24H32O6

- Molecular Weight : 416.51 g/mol

- CAS Number : 13209-52-4

16α-MP functions by binding to glucocorticoid receptors in target tissues, leading to various physiological effects:

- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and enzymes, reducing inflammation.

- Immunosuppressive Effects : The compound modulates immune responses, making it useful in treating autoimmune diseases.

- Metabolic Effects : It influences glucose metabolism, protein synthesis, and fat distribution.

In Vitro Studies

Research has demonstrated that 16α-MP exhibits potent anti-inflammatory activity. A study indicated that it significantly reduces the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cultured macrophages, highlighting its potential in managing inflammatory conditions .

In Vivo Studies

In vivo studies have shown promising results for 16α-MP in various models:

- Dermatological Applications : A comparative study on topical formulations revealed that 16α-MP demonstrated superior efficacy in reducing skin inflammation compared to other corticosteroids .

- Respiratory Conditions : In models of acute respiratory distress syndrome (ARDS), treatment with glucocorticoids like 16α-MP resulted in decreased lung inflammation and improved survival rates .

Case Study 1: Treatment of Autoimmune Conditions

A clinical trial involving patients with rheumatoid arthritis showed that administration of 16α-MP led to significant reductions in joint swelling and pain, alongside improved functional outcomes. Patients receiving the treatment reported enhanced quality of life metrics compared to those on placebo .

Case Study 2: Dermatological Efficacy

In a controlled trial assessing various topical corticosteroids for dermatitis treatment, formulations containing 16α-MP outperformed others in terms of both speed and extent of symptom relief. The vasoconstriction assay indicated a stronger effect on skin blood flow reduction, correlating with its anti-inflammatory properties .

Comparative Efficacy Table

| Compound | Anti-inflammatory Activity | Immunosuppressive Activity | Clinical Applications |

|---|---|---|---|

| This compound | High | Moderate | Autoimmune diseases, dermatitis |

| Methylprednisolone | Moderate | High | Asthma, allergic reactions |

| Prednisone | Moderate | Moderate | Inflammatory diseases |

Propiedades

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-19,21,27,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTYVMYSLMOANV-GSTOSZRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628391 | |

| Record name | (11beta,16alpha)-11,17-Dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-52-4 | |

| Record name | (11beta,16alpha)-11,17-Dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.